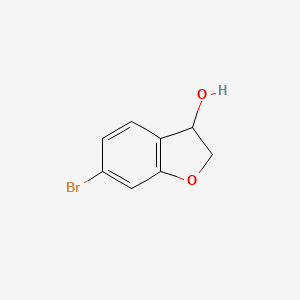

6-Bromo-2,3-dihydrobenzofuran-3-OL

Description

Contextual Significance of Dihydrobenzofuran Scaffolds in Synthetic Chemistry

The 2,3-dihydrobenzofuran (B1216630) framework is a ubiquitous structural motif found in a vast array of natural products and synthetically derived compounds. researchgate.netacs.org This prevalence underscores its significance in medicinal chemistry and drug discovery. nih.govrsc.org Natural products containing the 2,3-dihydrobenzofuran core often exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antifungal, and antibacterial properties. researchgate.net

The inherent structural features of the dihydrobenzofuran scaffold, comprising a bicyclic system with an oxygen-containing heterocycle fused to an aromatic ring, make it an ideal candidate for the development of novel pharmaceutical agents. nih.gov Its three-dimensional structure allows for diverse substitutions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. acs.org Consequently, the synthesis of dihydrobenzofuran derivatives has been a major focus of numerous research endeavors, leading to the development of various synthetic methodologies. nih.govrsc.org

The versatility of the dihydrobenzofuran scaffold is further demonstrated by its presence in a number of approved drugs and biologically active compounds. nih.gov This has spurred continuous interest in creating libraries of dihydrobenzofuran-based compounds for high-throughput screening and the identification of new lead compounds in drug discovery programs. acs.org

Strategic Importance of Halogenated Benzofuran (B130515) and Dihydrobenzofuran Derivatives as Chemical Synthons

The introduction of halogen atoms, such as bromine, into the benzofuran or dihydrobenzofuran scaffold has been shown to significantly influence the biological activity and synthetic utility of these compounds. nih.gov Halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. nih.gov

From a synthetic standpoint, halogenated benzofurans and dihydrobenzofurans are highly valuable intermediates. The halogen atom, particularly bromine or iodine, serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.org These reactions allow for the introduction of various substituents, including aryl, alkynyl, and vinyl groups, onto the aromatic ring, thereby enabling the construction of complex molecular architectures.

The presence of a bromine atom, as in 6-Bromo-2,3-dihydrobenzofuran-3-ol, provides a reactive site for lithiation or Grignard reagent formation, which can then be used to introduce a variety of electrophiles. This strategic functionalization is a powerful tool for the diversification of the dihydrobenzofuran scaffold. The combination of the bromo substituent and the hydroxyl group in 6-Bromo-2,3-dihydrobenzofuran-3-ol offers orthogonal reactivity, allowing for selective transformations at either position.

Overview of Research Trajectories for 6-Bromo-2,3-dihydrobenzofuran-3-OL and Related Analogues

Research involving 6-Bromo-2,3-dihydrobenzofuran-3-ol and its analogs has primarily focused on their synthetic utility as building blocks for more complex, biologically active molecules. The synthesis of various substituted dihydrobenzofurans often involves the use of halogenated precursors to facilitate the introduction of diverse functional groups. epa.gov For instance, the synthesis of 5-substituted 2,3-dihydrobenzofurans has been achieved through the cyclization of 2-(2-bromophenoxy)ethyl chlorides. epa.gov

Studies on related brominated dihydrobenzofuran analogs have explored their potential in medicinal chemistry. For example, a derivative, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, has been identified as a potent hallucinogen-like agent, highlighting the impact of the bromo substituent on biological activity. acs.org Another related compound, 3-butyl-6-bromo-1(3H)-isobenzofuranone, has shown protective effects against oxidative stress-induced cell damage, suggesting potential therapeutic applications for brominated benzofuranones. nih.gov

The synthesis of optically active 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855) has been reported, indicating an interest in the stereocontrolled synthesis of these derivatives for potential use as chiral building blocks. chemicalbook.com The development of novel synthetic routes to functionalized dihydrobenzofurans, including those with halogen substituents, remains an active area of research, with a focus on creating modular and efficient methods for their preparation. acs.org

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWRKNZWBKCAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738212 | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392072-52-4 | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 6 Bromo 2,3 Dihydrobenzofuran 3 Ol

Transition Metal-Catalyzed Protocols for Dihydrobenzofuran-3-ol Synthesis

Ruthenium-Catalyzed Photochemical Synthesis

Ruthenium catalysts are particularly effective in photochemical applications for synthesizing dihydrobenzofurans. A prominent example is the Ru-catalyzed oxidative [3+2] cycloaddition of phenols and alkenes. nih.govrsc.org This reaction, activated by visible light, uses a benign terminal oxidant and is applicable to a wide range of substrates, making it a modular approach for synthesizing a large family of dihydrobenzofuran natural products. nih.gov

A highly relevant method for the synthesis of the 3-ol moiety is the ruthenium-catalyzed aqueous transfer hydrogenation of dihydrobenzofuran-3-ones. figshare.com This process can proceed via dynamic kinetic resolution to produce cis-2,3-dihydrobenzofuran-3-ols. figshare.com For instance, the synthesis of 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855) has been achieved by the asymmetric reduction of the corresponding ketone. chemicalbook.com This reaction employs a chiral ruthenium catalyst, specifically chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II), in the presence of a formic acid/triethylamine (B128534) mixture to yield the optically active alcohol. chemicalbook.com This specific example underscores the applicability of ruthenium catalysis for preparing brominated dihydrobenzofuran-3-ols.

Regio- and Stereoselective Construction of the 2,3-Dihydrobenzofuran (B1216630) Core

The formation of the 2,3-dihydrobenzofuran nucleus with control over regioselectivity and stereoselectivity is a critical aspect of synthesizing the target molecule. Various modern synthetic methods have been developed to achieve this, including cycloaddition and cyclization reactions.

Intramolecular Cycloaddition and Annulation Reactions

Intramolecular cycloaddition and annulation reactions offer powerful and efficient pathways to the 2,3-dihydrobenzofuran core. These reactions often involve the formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity.

One notable approach is the [3+2] cycloaddition reaction, which is a highly effective method for constructing five-membered heterocyclic rings. For instance, the reaction of phenols or quinones with olefins can be catalyzed to produce dihydrobenzofuran structures. sioc-journal.cn These reactions can be rendered asymmetric, providing control over the stereochemistry at the C2 and C3 positions. sioc-journal.cn

Transition metal-catalyzed reactions have also emerged as a prominent strategy. For example, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes affords dihydrobenzofurans. organic-chemistry.org This method is notable for its redox-neutral nature and broad substrate scope. organic-chemistry.org Similarly, palladium-catalyzed [4+1] annulations of 4-vinylbenzodioxinones with sulfur ylides provide access to various dihydrobenzofuran derivatives with excellent diastereoselectivity. organic-chemistry.org

Manganese(III) acetate-based oxidative cycloaddition of 2-cyclohexenones with alkenes presents another route to dihydrobenzofurans, although the yields can be modest. brandeis.eduacs.org This one-pot reaction simplifies access to these compounds, which would otherwise require multi-step syntheses. brandeis.eduacs.org

| Catalyst/Reagent | Reactants | Product | Key Features |

| Rhodium(III) | N-phenoxyacetamides, 1,3-dienes | Dihydrobenzofurans | Redox-neutral, good functional group tolerance |

| Palladium | 4-vinylbenzodioxinones, sulfur ylides | Dihydrobenzofuran derivatives | Excellent diastereoselectivity |

| Manganese(III) acetate (B1210297) | 2-cyclohexenones, alkenes | Dihydrobenzofurans | One-pot reaction |

Dearomative Cyclization Reactions

Dearomative cyclization reactions provide an alternative and powerful strategy for the synthesis of the 2,3-dihydrobenzofuran core. These reactions involve the conversion of a planar aromatic starting material into a three-dimensional cyclic structure.

A notable example is the double-dearomative [3+2] cycloaddition of pyridinium (B92312) ylides with 2-nitrobenzofurans. nih.gov This method allows for the assembly of complex spiroindolizidine-fused dihydrobenzofurans with high diastereoselectivity and yields under mild conditions. nih.gov

Asymmetric Synthesis Approaches for Dihydrobenzofuran-3-ols

The synthesis of enantiomerically pure or enriched dihydrobenzofuran-3-ols is of significant interest due to the prevalence of this chiral motif in bioactive molecules. Several asymmetric approaches have been developed to address this challenge.

A highly enantioselective method involves the intramolecular asymmetric addition of aryl halides to unactivated ketones, catalyzed by nickel. nih.gov This reaction provides chiral 3-hydroxy-2,3-dihydrobenzofurans, which contain a tertiary alcohol at the C-3 position, in good yields and with excellent enantioselectivities. organic-chemistry.org Copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones also yields enantioselective 2,3-dihydrobenzofuran-3-ol derivatives. nih.gov

Palladium catalysis has also been successfully employed. For instance, a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides produces optically active 2,3-dihydrobenzofurans. organic-chemistry.org Another approach utilizes a palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, facilitated by a urea (B33335) ligand, to convergently synthesize a diverse range of dihydrobenzofurans. nih.gov

Furthermore, domino reactions catalyzed by species like cesium carbonate have been used for the annulation of chiral salicyl N-phosphonyl imines with bromo malonates, leading to functionalized 2,3-dihydrobenzofuran derivatives with high diastereoselectivity. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| Nickel/Ligand | Aryl halides, unactivated ketones | Chiral 3-hydroxy-2,3-dihydrobenzofurans | Excellent enantioselectivities |

| Copper(I)/Ligand | Aryl pinacolboronic esters, unactivated ketones | Enantioselective 2,3-dihydrobenzofuran-3-ols | Asymmetric intramolecular addition |

| Palladium/Ligand | Olefin-tethered aryl iodides | Optically active 2,3-dihydrobenzofurans | Iodine atom transfer cycloisomerization |

| Palladium/Urea Ligand | 2-Bromophenols, 1,3-dienes | Dihydrobenzofurans | Convergent synthesis |

| Cesium Carbonate | Chiral salicyl N-phosphonyl imines, bromo malonates | Functionalized 2,3-dihydrobenzofurans | High diastereoselectivity |

Introduction of the Bromine Moiety: Selective Halogenation Strategies

Once the 2,3-dihydrobenzofuran-3-ol core is established, the next critical step is the regioselective introduction of a bromine atom at the C-6 position.

Electrophilic Aromatic Bromination on Dihydrobenzofuran Skeletons

Electrophilic aromatic bromination is a fundamental and widely used method for the synthesis of aryl bromides. nih.gov For the 2,3-dihydrobenzofuran skeleton, the directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of bromination. The hydroxyl group at C-3 and the ether oxygen in the dihydrofuran ring are both ortho-, para-directing groups.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br2). nih.govresearchgate.net The reaction conditions, such as the choice of solvent and the use of a catalyst, can significantly influence the regioselectivity of the bromination. For instance, the use of NBS in a suitable solvent like acetonitrile (B52724) can effect the bromination. nih.gov Lewis acid catalysts, such as iron(III) bromide (FeBr3), are often employed to increase the electrophilicity of the brominating agent, particularly for less reactive aromatic systems. openstax.orglibretexts.org

The reaction proceeds through the formation of a positively charged arenium ion intermediate after the attack of the electrophile. libretexts.org The stability of this intermediate, which is influenced by the resonance delocalization of the positive charge, dictates the regiochemical outcome. Subsequent loss of a proton restores the aromaticity and yields the brominated product. libretexts.org

| Brominating Agent | Catalyst/Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Acetonitrile | Common and effective brominating agent. nih.gov |

| Bromine (Br2) | Iron(III) bromide (FeBr3) | Classic method for aromatic bromination. openstax.org |

Directed Bromination Methodologies

While direct electrophilic bromination can be effective, achieving high regioselectivity for the C-6 position in the presence of other activating groups can be challenging. Directed bromination methodologies, where a directing group guides the electrophile to a specific position, can offer a more controlled approach. Although specific examples for the directed bromination of 2,3-dihydrobenzofuran-3-ol to the 6-position are not extensively detailed in the provided search results, the principles of directed ortho-metalation followed by bromination could theoretically be applied. This would involve the use of a directing group that can coordinate to a metal, which then facilitates deprotonation at the adjacent ortho position, followed by quenching with an electrophilic bromine source.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. For a compound such as 6-Bromo-2,3-dihydrobenzofuran-3-ol, this translates to reimagining traditional synthetic routes to enhance safety, reduce waste, and improve energy efficiency. The following sections explore specific green synthetic pathways that hold promise for the sustainable production of this dihydrobenzofuran derivative.

Visible light photocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green alternative to conventional methods that often require harsh reagents and elevated temperatures. researchgate.net The utilization of visible light as a renewable energy source can drive a variety of chemical transformations under mild conditions. researchgate.netdntb.gov.ua While direct visible-light-mediated synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-ol is an area of ongoing research, analogous transformations on related substrates provide a strong basis for its potential application.

The general strategy often involves the photocatalytic generation of radical intermediates from readily available precursors, which then undergo cyclization to form the dihydrobenzofuran ring system. researchgate.net For instance, the oxidative [3+2] annulation of phenols with alkenyl phenols, catalyzed by TiO2 under visible light, presents a viable route to dihydrobenzofuran cores. nih.govrsc.org This approach is notable for its use of an inexpensive and recyclable photocatalyst and air as the terminal oxidant. nih.govrsc.org

Another promising method involves the visible-light-induced cyclization of 2-allylphenols. mdpi.com The process can be facilitated by a simple promoter system, such as I2/SnCl2, and blue LED irradiation to generate the desired dihydrobenzofuran structure. mdpi.com The amenability of these reactions to a range of functional groups suggests that a suitably substituted phenol (B47542) precursor could be employed for the synthesis of the 6-bromo derivative.

A hypothetical reaction scheme for the visible-light-mediated synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-ol could involve the intramolecular cyclization of a 2-allyl-4-bromophenol (B1295730) derivative. The key parameters for such a transformation are outlined in the table below, based on findings from related studies.

Table 1: Hypothetical Conditions for Visible Light-Mediated Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-ol

| Parameter | Condition | Rationale |

| Starting Material | 1-(2-Allyl-4-bromophenoxy)-R | Precursor with the necessary atoms for cyclization. |

| Photocatalyst | Eosin Y or Ruthenium(II) complex | Commonly used organic or metal-based photocatalysts. |

| Light Source | Blue or White LEDs | Readily available and energy-efficient light sources. |

| Solvent | Acetonitrile or Dimethylformamide | Common polar aprotic solvents for photocatalysis. |

| Reaction Temperature | Room Temperature | Mild conditions reduce energy consumption. |

| Reaction Time | 12-24 hours | Typical duration for photocatalytic reactions. |

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint. nih.gov

For the synthesis of dihydrobenzofuran derivatives, several solvent-free or eco-friendly approaches have been reported. For example, the synthesis of dihydrobenzofuran spirooxindole scaffolds has been achieved through a solvent-free grinding protocol using KOH. nih.gov This method demonstrates the feasibility of solid-state reactions for constructing the dihydrobenzofuran ring.

Another green approach involves the use of ultrasound irradiation to promote reactions in environmentally benign solvents like water or ethanol. scielo.org.za The application of ultrasound can accelerate reaction rates and improve yields under ambient temperature. scielo.org.za The synthesis of chalcogenyl-2,3-dihydrobenzofuran derivatives has been successfully demonstrated using a solvent- and metal-free methodology with an I2/DMSO catalytic system. nih.gov

While a specific solvent-free protocol for 6-Bromo-2,3-dihydrobenzofuran-3-ol is not yet established, the principles from related syntheses can be applied. A potential strategy could involve the base-catalyzed cyclization of a suitable precursor under solvent-free conditions or in a green solvent like water or a deep eutectic solvent.

Table 2: Potential Solvent-Free/Benign Conditions for Synthesis

| Parameter | Condition | Rationale |

| Reaction Type | Mechanochemical (Grinding) | Avoids the use of bulk solvents. |

| Catalyst | Solid base (e.g., K2CO3, KOH) | Facilitates reaction in the absence of a solvent. |

| Solvent (if any) | Water, Ethanol, or Deep Eutectic Solvent | Environmentally friendly alternatives to hazardous solvents. |

| Energy Source | Microwave or Ultrasound | Can enhance reaction rates and reduce reaction times. |

| Temperature | Ambient to moderate | Lower energy consumption compared to high-temperature reflux. |

The exploration of these advanced, green methodologies for the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-ol is crucial for the advancement of sustainable chemical practices. While direct research is emerging, the foundational studies on related dihydrobenzofuran systems provide a clear and promising path forward.

Elucidation of Reaction Mechanisms and Kinetics in 6 Bromo 2,3 Dihydrobenzofuran 3 Ol Synthesis

Mechanistic Pathways of Cyclization and Ring Formation

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton, the core of 6-Bromo-2,3-dihydrobenzofuran-3-ol, is typically achieved via intramolecular cyclization. A primary and direct route involves the asymmetric reduction of the corresponding ketone, 6-bromo-2,3-dihydrobenzofuran-3-one. This transformation is often accomplished via transfer hydrogenation, where a hydrogen source (e.g., formic acid/triethylamine (B128534) mixture) and a chiral catalyst are used to produce the chiral alcohol. A notable example employs a Ruthenium(II) complex to facilitate this reduction. diva-portal.org

Alternative pathways build the heterocyclic ring from acyclic precursors. These methods often rely on the formation of the C-O and C-C bonds that constitute the dihydrofuran ring in a single or tandem sequence.

Intramolecular C-H Activation/Annulation: Transition metals, particularly rhodium(III), can catalyze the activation of a C-H bond on a phenoxyacetamide precursor, followed by a [3+2] annulation with a coupling partner like a 1,3-diene. rsc.org This redox-neutral process constructs the dihydrobenzofuran ring with good functional group compatibility. rsc.org

Palladium-Catalyzed Heck/Tsuji-Trost Reactions: Chiral substituted 2,3-dihydrobenzofurans can be synthesized from o-bromophenols and 1,3-dienes. rsc.org This process involves a palladium-catalyzed intramolecular Heck reaction to form the ring.

Tandem SNAr/5-exo-trig Cyclization: In a related synthesis for 3-amino-2,3-dihydrobenzofurans, the mechanism involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a base-mediated deprotonation and a subsequent 5-exo-trig cyclization to form the five-membered ring. acs.org This principle of intramolecular cyclization of an ortho-substituted phenol (B47542) derivative is a key strategy. acs.orgrsc.org

Acid-Catalyzed Cyclization: The cyclization of aryl ether substrates can be catalyzed by acid. wuxibiology.com The mechanism proceeds through the protonation of a precursor, such as an acetal, to form a reactive oxonium ion. This is followed by an intramolecular nucleophilic attack from the aromatic ring to close the furan (B31954) ring. wuxibiology.com

Role of Catalytic Cycles and Intermediate Species

Catalysts are central to the efficient synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-ol and its precursors, with each type operating through a distinct catalytic cycle involving specific intermediate species.

Ruthenium Catalysis for Ketone Reduction: In the asymmetric transfer hydrogenation of a ketone precursor, a Ruthenium(II) catalyst, such as chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium(II), is often employed. diva-portal.org The catalytic cycle is believed to involve the formation of a ruthenium-hydride (Ru-H) intermediate from a hydrogen donor like formic acid. diva-portal.orgnih.gov This hydride is then transferred to the carbonyl carbon of the ketone, which is coordinated to the metal center. This transfer can occur via an "inner-sphere" mechanism (direct transfer within the coordination sphere) or an "outer-sphere" mechanism where the hydride and a proton are transferred concertedly without direct substrate-to-metal coordination. diva-portal.orgacs.org

Palladium Catalysis for Ring Formation: Palladium-catalyzed cyclizations, such as the Heck reaction, are fundamental. nih.govnih.gov A typical cycle begins with the oxidative addition of an aryl halide (e.g., a derivative of 2,4-dibromophenol) to a Pd(0) species, forming an arylpalladium(II) intermediate. nih.govnih.gov This is followed by migratory insertion of an alkene moiety tethered to the phenoxy group into the Aryl-Pd bond. The cycle concludes with a β-hydride elimination or reductive elimination step, which forms the final product and regenerates the Pd(0) catalyst. nih.gov

Rhodium Catalysis via C-H Activation: Rhodium(III) catalysts are effective for C-H activation-based cyclizations. rsc.orgacs.org The cycle often starts with a C-H activation step directed by a coordinating group on the substrate (e.g., N-phenoxyacetamide), forming a five- or six-membered rhodacycle intermediate. pkusz.edu.cn This is followed by insertion of an alkene or alkyne and subsequent reductive elimination to furnish the dihydrobenzofuran ring and regenerate the active Rh(III) catalyst. pkusz.edu.cn

| Catalyst Type | Key Reaction Step | Key Intermediate | Typical Precursor Type |

|---|---|---|---|

| Ruthenium(II) | Asymmetric Transfer Hydrogenation | Ruthenium-hydride complex | 2,3-dihydrobenzofuran-3-one |

| Palladium(0)/Pd(II) | Intramolecular Heck Coupling | Arylpalladium(II) complex | o-halophenol derivative |

| Rhodium(III) | Directed C-H Activation/Annulation | Rhodacycle | N-phenoxyacetamide derivative |

Kinetic Studies and Reaction Rate Determinants

The rate and efficiency of synthesizing 6-Bromo-2,3-dihydrobenzofuran-3-ol are governed by several kinetic factors. While specific kinetic data for this exact compound's synthesis are not widely published, general principles from related reactions provide significant insight.

Catalyst and Ligand Effects: The choice of metal and its associated ligands is paramount. In Ru-catalyzed ketone reductions, the electronic and steric properties of the diamine and arene ligands on the 'tethered' catalyst significantly influence catalytic activity and enantioselectivity. acs.orgnih.gov For palladium-catalyzed reactions, the ligand can affect the rate of oxidative addition and reductive elimination, which are often key steps in the catalytic cycle. nih.gov

Role of Base and Additives: The presence and strength of a base can be a critical rate determinant. In tandem SNAr/cyclization reactions, a base is required to deprotonate the intermediate, facilitating the ring-closing step. acs.org However, excess base or extended reaction times can sometimes promote the formation of byproducts. acs.org In Ru-catalyzed transfer hydrogenations, a base like triethylamine is essential for generating the active Ru-H species from the formic acid donor. diva-portal.org

Temperature and Concentration: Reaction temperature is a standard kinetic determinant. In some palladium-catalyzed strategies for dihydrobenzofurans, temperature can control isomeric selectivity (Z vs. E isomers), indicating a kinetic-versus-thermodynamic product distribution. acs.org

Rate-Determining Step: In many transition metal-catalyzed reactions involving C-H activation, the C-H bond cleavage itself is the rate-determining step. acs.orgpkusz.edu.cn Kinetic isotope effect (KIE) studies are often used to probe this. For instance, in related Ru-catalyzed hydrogenations, KIE values (kH/kD) around 1.3 have been measured, providing evidence for the mechanism and rate-limiting steps. acs.org

| Parameter | Influence on Reaction | Example System |

|---|---|---|

| Temperature | Can control stereoselectivity and reaction rate. | Pd-catalyzed Z/E isomer formation. acs.org |

| Base | Essential for generating active species or promoting cyclization. | Ru-catalyzed transfer hydrogenation (HCOOH/NEt₃). diva-portal.org |

| Ligand Structure | Affects enantioselectivity and catalytic activity. | Chiral diamine ligands in Ru-catalyzed ketone reduction. acs.orgnih.gov |

| Substrate Electronics | Electron-donating groups can accelerate hydroamination. | Hammett study (ρ = -2.4) in hydroamination reactions. acs.org |

Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of dihydrobenzofuran synthesis. These studies provide detailed energy profiles of reaction pathways, transition state structures, and electronic properties of intermediates that are often inaccessible through experimental means alone.

Validating Mechanistic Pathways: DFT calculations can compare the energetic favorability of different proposed mechanisms. For Rh(III)-catalyzed oxidative Heck reactions, calculations have shown that an "arene activation-first" mechanism is energetically more favorable than an "alkene activation-first" pathway. pkusz.edu.cn Within the C-H activation step, a concerted metalation-deprotonation (CMD) mechanism, assisted by an acetate (B1210297) ligand, was identified as the lowest energy pathway compared to alternatives like oxidative addition or electrophilic substitution. pkusz.edu.cn

Explaining Regioselectivity: Quantum mechanical (QM) analysis can predict and rationalize regioselectivity. In an acid-catalyzed cyclization to form a benzofuran (B130515), initial analysis of the starting material's Highest Occupied Molecular Orbital (HOMO) failed to predict the correct major regioisomer. wuxibiology.com A more accurate model that performed calculations on the key oxonium ion intermediate correctly predicted the observed product ratio by comparing the activation energies for cyclization at two different sites on the phenyl ring. wuxibiology.com This highlights the importance of modeling the correct reactive intermediate.

| Computational Finding | Implication | Example System |

|---|---|---|

| Lower activation energy for CMD pathway | Identifies the most likely C-H activation mechanism. | Rh(III)-catalyzed oxidative Heck coupling. pkusz.edu.cn |

| C-H activation has the highest energy barrier | Pinpoints the reaction's rate-determining step. | Rh(III)-catalyzed oxidative Heck coupling. pkusz.edu.cn |

| Lower activation energy for cyclization at site 'b' vs. 'a' | Correctly predicts the major regioisomer observed experimentally. | Acid-catalyzed benzofuran synthesis from an acetal. wuxibiology.com |

Strategic Derivatization and Structural Modification of 6 Bromo 2,3 Dihydrobenzofuran 3 Ol

Functionalization of the Hydroxyl Group at C-3

The secondary alcohol at the C-3 position of the dihydrofuran ring is a key site for functionalization. Its reactivity is typical of secondary alcohols, allowing for a range of transformations that can serve to protect the group, alter solubility, or introduce new functionalities for further elaboration.

The hydroxyl group can be readily converted into ether or ester moieties. These reactions are fundamental for protecting the alcohol during subsequent transformations, particularly those involving strong bases or organometallic reagents that would otherwise be incompatible with an acidic proton.

Etherification: The formation of ethers, such as a methoxy (B1213986) or benzyloxy group, is typically achieved under basic conditions via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esterification can be accomplished by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction is often used to introduce acyl groups that can modulate the lipophilicity and metabolic stability of the parent molecule.

Table 1: Representative Etherification and Esterification Reactions at C-3 This table presents hypothetical, yet chemically standard, transformations based on the typical reactivity of secondary alcohols.

| Starting Material | Reagent(s) | Product Name | Reaction Type |

|---|

Oxidation of the C-3 hydroxyl group provides access to the corresponding ketone, 6-bromo-benzofuran-3(2H)-one . This transformation is a pivotal step in scaffold modification, as the resulting ketone offers a new site for chemical reactions. The carbonyl group can participate in nucleophilic additions, condensations, and α-functionalization reactions, significantly expanding the synthetic possibilities. Standard oxidation protocols, such as those employing pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane (DMP), can be utilized to achieve this conversion efficiently under mild conditions. In related systems, such as 5-hydroxy-2,3-dihydrobenzofurans, oxidation can also occur at other positions on the electron-rich aromatic ring, leading to the formation of quinoid structures. thieme-connect.com However, selective oxidation of the secondary alcohol at C-3 is a well-established and predictable transformation.

Transformations Involving the 6-Bromo Substituent

The bromine atom at the C-6 position serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This position allows for the extension of the scaffold into new chemical space by forming carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are highly effective for aryl bromides. nih.gov

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling involves the reaction of the 6-bromo derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is exceptionally versatile, tolerates a wide variety of functional groups, and allows for the introduction of diverse aryl and heteroaryl substituents at the C-6 position. tcichemicals.com The choice of catalyst, ligands, base, and solvent system is crucial for optimizing reaction yields. mdpi.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between the 6-bromo position and a terminal alkyne. soton.ac.uk The reaction is co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. This method is the most common way to introduce alkynyl moieties onto an aromatic ring, which can then serve as handles for further transformations, such as click chemistry or cyclization reactions.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at C-6 This table illustrates potential cross-coupling products based on established methodologies for aryl bromides.

| Reaction Type | Coupling Partner | Catalyst/Base (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenyl-2,3-dihydrobenzofuran-3-ol |

| Suzuki-Miyaura | Pyridine-3-boronic acid | PdCl₂(dppf) / K₂CO₃ | 6-(Pyridin-3-yl)-2,3-dihydrobenzofuran-3-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-(Phenylethynyl)-2,3-dihydrobenzofuran-3-ol |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 6-((Trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran-3-ol |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These activating groups are necessary to stabilize the negative charge that develops in the ring during the reaction in an intermediate known as a Meisenheimer complex.

In the case of 6-Bromo-2,3-dihydrobenzofuran-3-ol, the aromatic ring is not sufficiently activated for SNAr to occur under standard conditions. The fused dihydrofuran ring, particularly the oxygen atom, is electron-donating in nature, which deactivates the benzene (B151609) ring toward nucleophilic attack. Consequently, palladium-catalyzed cross-coupling reactions are the preferred and more synthetically viable strategy for the functionalization of the 6-bromo substituent.

Side-Chain Elaboration and Scaffold Diversification

The initial modifications at the C-3 and C-6 positions serve as entry points for more extensive side-chain elaboration and scaffold diversification. The benzofuran (B130515) and dihydrobenzofuran scaffolds are core components in a large number of biologically active molecules, making their synthesis and functionalization a key area of interest. acs.orgrsc.orgmedcraveonline.com

The strategic derivatization of 6-Bromo-2,3-dihydrobenzofuran-3-ol can lead to a wide array of complex structures:

Sequential Coupling: A product from a Suzuki or Sonogashira reaction can possess functional groups on the newly introduced substituent that allow for further reactions, enabling the modular assembly of complex molecules.

Ketone Chemistry: The 6-bromo-benzofuran-3(2H)-one intermediate, formed via oxidation of the C-3 alcohol, can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build out complex side-chains at the C-3 position.

Cyclization Reactions: An alkynyl group installed at C-6 via a Sonogashira coupling can be used as a handle for intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems.

Through the systematic application of these functionalization and elaboration strategies, the simple 6-Bromo-2,3-dihydrobenzofuran-3-ol core can be transformed into diverse libraries of novel compounds for screening in drug discovery and materials science. researchgate.netwhiterose.ac.uk

Structure-Reactivity Relationship Studies of Modified 2,3-Dihydrobenzofuran (B1216630) Analogs

The chemical reactivity and biological activity of 2,3-dihydrobenzofuran analogs are profoundly influenced by the nature and position of substituents on the core structure. Modifications to both the aromatic benzene ring and the fused dihydrofuran ring can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity. These changes directly impact how the analogs interact with reagents, catalysts, and biological targets, forming the basis of structure-reactivity and structure-activity relationships (SAR).

Electronic and Steric Influence on Reactivity

The interplay of electronic and steric effects is crucial in dictating the reactivity of 2,3-dihydrobenzofuran derivatives. The substitution pattern on the aromatic ring, in particular, governs the electron density of the heterocyclic system, influencing its susceptibility to various chemical transformations.

In a dearomative (3+2) cycloaddition reaction involving 2-nitrobenzofuran (B1220441) derivatives, research has shown that the reaction proceeds efficiently regardless of whether electron-donating groups (EDG) or electron-withdrawing groups (EWG) are present on the aromatic ring. nih.gov As detailed in the table below, substitutions at the C6 and C7 positions with groups ranging from the electron-donating methyl (-CH₃) and methoxy (-OCH₃) to electron-withdrawing halogens (-F, -Cl, -Br) consistently result in high yields of the cycloadduct product. nih.gov This indicates a broad tolerance for electronic modifications on the benzofuran core for this specific transformation.

Table 1: Effect of Substituents on the Yield of Dearomative (3+2) Cycloaddition of 2-Nitrobenzofuran Analogs. nih.gov

| Compound | Substituent (R) | Position | Yield (%) |

|---|---|---|---|

| 3aj | 6-Me | C6 | 93 |

| 3ak | 6-OMe | C6 | 85 |

| 3al | 6-F | C6 | 88 |

| 3am | 6-Cl | C6 | 83 |

| 3an | 6-Br | C6 | 86 |

| 3ao | 7-Me | C7 | 98 |

| 3aq | 7-OMe | C7 | 88 |

| 3as | 7-F | C7 | 74 |

| 3at | 7-Cl | C7 | 85 |

| 3au | 7-Br | C7 | 83 |

Steric hindrance plays a significant role in the reactivity and biological interactions of these analogs. In the synthesis of 2,3-dihydrobenzofurans via [4+1]-cycloannulation, it has been noted that subtle steric interactions can affect both the yield and the stereoselectivity of the reaction. organic-chemistry.org In the context of biological activity, steric clashes can dramatically reduce or eliminate efficacy. For instance, in a series of 2,3-dihydro-1-benzofuran derivatives designed as cannabinoid receptor 2 (CB₂) agonists, the introduction of a bulky 1-naphthyl group at the R1 position led to steric clashes with amino acid residues in the receptor's transmembrane domain, resulting in a complete loss of functional activity. nih.gov

Influence of Substituents on Biological Activity

The modification of the 2,3-dihydrobenzofuran scaffold is a key strategy in medicinal chemistry to optimize biological activity. Studies on derivatives of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) have demonstrated the critical role of substituents at the C2 position. researchgate.net

The introduction of substituted benzylidene groups at this position was found to be particularly effective. As shown in Table 2, modifying the hydroxyl substitution pattern on the benzylidene ring significantly impacts inhibitory potency. The analog with 3',4'-dihydroxybenzylidene (58 ) showed a 30-fold improvement in potency compared to the initial lead compound. researchgate.net This highlights the importance of polar hydroxyl groups for enzyme inhibition. Further analysis revealed that the 4'-hydroxyl group is particularly beneficial, as its methylation in a related compound led to a 4-fold reduction in inhibitory activity. researchgate.net

Table 2: Structure-Activity Relationship of C2-Substituted 2,3-Dihydrobenzofuran-3(2H)-one Analogs as PARP-1 Inhibitors. researchgate.net

| Compound | C2-Benzylidene Substitution | PARP-1 IC₅₀ (µM) |

|---|---|---|

| 36 | Unsubstituted (Core Scaffold) | 16.2 |

| 58 | 3',4'-dihydroxy | 0.531 |

| 59 | 2',4'-dihydroxy | 0.753 |

These findings underscore that a deep understanding of the structure-reactivity relationships is essential for the rational design of novel 2,3-dihydrobenzofuran analogs. Both electronic and steric factors, governed by the specific placement and nature of functional groups, are critical determinants of the chemical reactivity and potential therapeutic utility of this class of compounds.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Bromo 2,3 Dihydrobenzofuran 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of 6-Bromo-2,3-dihydrobenzofuran-3-OL, confirming the connectivity of atoms and defining the stereochemistry at the C3 position.

¹H NMR spectroscopy would provide crucial information about the number of different proton environments, their multiplicity (splitting patterns), and their relative positions within the molecule. The expected signals would correspond to the aromatic protons on the brominated benzene (B151609) ring and the protons of the dihydrofuran ring system. The chemical shifts would be influenced by the bromine substituent and the hydroxyl group.

A hypothetical ¹H NMR data table is presented below based on general principles and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.3 | d | ~8.5 |

| H-5 | ~7.2 | dd | ~8.5, 2.0 |

| H-7 | ~7.5 | d | ~2.0 |

| H-3 | ~5.4 | t | ~6.0 |

| H-2 | ~4.7 (ax), ~4.3 (eq) | m | - |

| OH | Variable | s | - |

¹³C NMR spectroscopy, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would definitively identify all carbon atoms in the molecule.

¹³C NMR: Would show the total number of carbon signals, indicating the symmetry of the molecule.

DEPT: Would differentiate between CH, CH₂, and CH₃ groups.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity of the entire molecular framework.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~158 |

| C-6 | ~115 |

| C-5 | ~130 |

| C-4 | ~112 |

| C-3a | ~132 |

| C-3 | ~75 |

| C-2 | ~73 |

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the proton-proton connectivities and providing insights into the three-dimensional structure.

COSY: Would show correlations between protons that are coupled to each other, confirming the arrangement of protons in the dihydrofuran ring.

NOESY: Would reveal through-space interactions between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy would identify the functional groups present in 6-Bromo-2,3-dihydrobenzofuran-3-OL.

FTIR Spectroscopy: Would be expected to show a broad absorption band for the O-H stretch of the alcohol, characteristic C-O stretching frequencies for the ether and alcohol, and absorptions in the aromatic region for the C=C stretching and C-H bending vibrations. The C-Br stretching frequency would appear in the fingerprint region.

Raman Spectroscopy: Would complement the FTIR data, being particularly sensitive to the non-polar bonds and the aromatic ring system.

A table of expected vibrational frequencies is shown below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H stretch (alcohol) | 3600-3200 (broad) | FTIR |

| C-H stretch (aromatic) | 3100-3000 | FTIR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | FTIR, Raman |

| C=C stretch (aromatic) | 1600-1450 | FTIR, Raman |

| C-O stretch (ether) | 1250-1050 | FTIR |

| C-O stretch (alcohol) | 1050-1000 | FTIR |

| C-Br stretch | 680-515 | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of 6-Bromo-2,3-dihydrobenzofuran-3-OL, which would confirm its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum. Analysis of the fragmentation pattern would provide further structural information.

Chiral Chromatography for Enantiomeric Purity Assessment

Since 6-Bromo-2,3-dihydrobenzofuran-3-OL possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography, likely High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), would be the method of choice to separate and quantify the enantiomers. The choice of the specific chiral column and mobile phase would require experimental optimization to achieve baseline separation of the (R)- and (S)-enantiomers. This technique is essential for assessing the enantiomeric purity of a sample.

X-ray Diffraction Studies of Crystalline Derivatives

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray diffraction studies for crystalline derivatives of 6-Bromo-2,3-dihydrobenzofuran-3-OL could be located. While the broader class of benzofurans and dihydrobenzofurans is well-represented in crystallographic literature, data pertaining directly to derivatives of this specific bromo-substituted dihydrobenzofuranol is not publicly available at this time.

For illustrative purposes, had such data been available, it would typically be presented in a format similar to the tables below. These tables would detail the key parameters that define the crystal lattice and the geometry of the molecule within that lattice.

Table 1: Hypothetical Crystallographic Data for a Derivative of 6-Bromo-2,3-dihydrobenzofuran-3-OL (Note: This table is for illustrative purposes only as no published data was found.)

| Parameter | Value |

|---|---|

| Empirical Formula | e.g., C10H10BrO3 |

| Formula Weight | e.g., 258.09 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/c |

| a (Å) | e.g., 8.5432(5) |

| b (Å) | e.g., 12.1234(7) |

| c (Å) | e.g., 9.8765(6) |

| α (°) | 90 |

| β (°) | e.g., 105.45(3) |

| γ (°) | 90 |

| Volume (ų) | e.g., 987.6(1) |

| Z | 4 |

| Calculated Density (g/cm³) | e.g., 1.735 |

| Absorption Coefficient (mm⁻¹) | e.g., 4.321 |

Table 2: Hypothetical Selected Bond Lengths and Angles for a Derivative of 6-Bromo-2,3-dihydrobenzofuran-3-OL (Note: This table is for illustrative purposes only as no published data was found.)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Br-C(6) | e.g., 1.895(3) |

| O(1)-C(7a) | e.g., 1.375(4) |

| O(1)-C(2) | e.g., 1.452(4) |

| C(3)-O(3) | e.g., 1.421(4) |

| C(2)-C(3) | e.g., 1.534(5) |

| C(6)-C(5)-C(4) | e.g., 120.5(3) |

| C(2)-O(1)-C(7a) | e.g., 108.9(2) |

The data in such tables would allow for a detailed discussion of the molecular geometry. For instance, the planarity of the benzofuran (B130515) ring system, the conformation of the dihydrofuran ring (which is typically puckered in an envelope or twist conformation), and the orientation of the bromo and hydroxyl (or derivatized hydroxyl) substituents relative to the ring system would be analyzed. Furthermore, intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the packing of the molecules in the crystal, would be elucidated.

Without experimental data, any discussion on the specific structural features of crystalline derivatives of 6-Bromo-2,3-dihydrobenzofuran-3-OL remains speculative. Future research that includes the synthesis and crystallographic analysis of such derivatives would be invaluable in providing a definitive structural characterization.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2,3 Dihydrobenzofuran 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For 6-Bromo-2,3-dihydrobenzofuran-3-OL, DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

A study on a series of 2,3-dihydrobenzofuran (B1216630) derivatives employed DFT calculations at the B3LYP/6–31++G(d,p) level to analyze their chemical stability and reactivity. colab.ws The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller gap generally implies higher reactivity. For a series of synthesized 2,3-dihydrobenzofuran-2-carboxylate (DHBC) derivatives, the HOMO-LUMO gaps were found to be in the range of 0.16533 to 0.32549 eV, indicating their potential for chemical reactivity. colab.ws

Table 1: Calculated HOMO-LUMO Energies and Gaps for 2,3-Dihydrobenzofuran Derivatives (eV) colab.ws

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| DHBC-6 | -0.23450 | 0.0 | 0.23450 |

| DHBC-7 | -0.20104 | 0.0 | 0.20104 |

| DHBC-8 | -0.20711 | 0.0 | 0.20711 |

| DHBC-9 | -0.16533 | 0.0 | 0.16533 |

| DHBC-10 | -0.29371 | 0.0 | 0.29371 |

| DHBC-11 | -0.32549 | 0.0 | 0.32549 |

Data is illustrative for a series of 2,3-dihydrobenzofuran derivatives and not specific to 6-Bromo-2,3-dihydrobenzofuran-3-OL.

For 6-Bromo-2,3-dihydrobenzofuran-3-OL, similar DFT calculations would reveal the influence of the bromo and hydroxyl substituents on the electronic properties of the dihydrobenzofuran core. The electron-withdrawing nature of the bromine atom and the electron-donating/withdrawing potential of the hydroxyl group would significantly modulate the electron density distribution and the energies of the frontier orbitals, thereby influencing its reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions, MD can reveal the preferred three-dimensional structures, the flexibility of different parts of the molecule, and the transitions between different conformations.

For 6-Bromo-2,3-dihydrobenzofuran-3-OL, MD simulations would be particularly valuable for understanding the flexibility of the dihydrofuran ring and the orientation of the hydroxyl group. The five-membered dihydrofuran ring is not planar and can adopt various puckered conformations. The interplay between these ring conformations and the rotational freedom of the hydroxyl group can lead to a complex potential energy surface with multiple local minima.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For 2,3-dihydrobenzofuran derivatives, DFT calculations have been shown to provide calculated IR and NMR data that correlate well with experimental values. colab.ws The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. A comparative study of benzofuran (B130515) and coumarin (B35378) derivatives demonstrated the use of the B3LYP/6-311G(d) basis set for analyzing NMR chemical shifts and IR/Raman vibrational modes. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Dihydrobenzofuran Derivative

| Spectroscopic Parameter | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | Varies by proton | Correlates with experimental data |

| ¹³C NMR (ppm) | Varies by carbon | Correlates with experimental data |

| IR (cm⁻¹) | Characteristic peaks | Correlates with experimental data |

This table is illustrative of the correlation that can be achieved and does not represent specific data for 6-Bromo-2,3-dihydrobenzofuran-3-OL.

For 6-Bromo-2,3-dihydrobenzofuran-3-OL, the prediction of its NMR and IR spectra would be instrumental in its characterization. The calculated chemical shifts would help in assigning the signals in the experimental NMR spectra to specific protons and carbons in the molecule. Similarly, the calculated IR frequencies would aid in the identification of the characteristic vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group and the C-Br stretch.

Quantum Chemical Characterization of Intermediates and Transition States

Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions by characterizing the structures and energies of intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

In the context of benzofuran chemistry, theoretical calculations have been used to explain the regioselectivity observed in reduction reactions. researchgate.net By calculating local electrophilicity parameters based on Pearson's hard and soft acids and bases (HSAB) principle, researchers can identify the most susceptible sites in a molecule for nucleophilic or electrophilic attack. researchgate.net

For reactions involving 6-Bromo-2,3-dihydrobenzofuran-3-OL, such as substitution or elimination reactions, quantum chemical calculations could be used to model the reaction pathways. By locating the transition state structures and calculating the activation energies, one could predict the feasibility of different reaction channels and understand the factors that control the reaction's outcome. This theoretical insight can guide the experimental design of new synthetic transformations for this class of compounds.

Molecular Docking and Binding Site Analysis (In Vitro Mechanistic Studies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While specific molecular docking studies on 6-Bromo-2,3-dihydrobenzofuran-3-OL are not extensively reported, research on related 2,3-dihydrobenzofuran derivatives has demonstrated their potential as biologically active agents. For instance, a series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov Molecular modeling and ligand-steered modeling were used to predict the binding modes of these compounds within the CB2 receptor. nih.gov

Furthermore, the 2,3-dihydrobenzofuran scaffold has been identified as a core structure in endothelin receptor antagonists. mdpi.comnih.gov Endothelin receptors are implicated in various diseases, including pulmonary arterial hypertension. Molecular docking studies of 6-Bromo-2,3-dihydrobenzofuran-3-OL with the endothelin receptor could reveal its potential as an antagonist. The bromine atom and the hydroxyl group would likely form specific interactions with amino acid residues in the binding pocket, influencing the compound's affinity and selectivity.

Strategic Utility of 6 Bromo 2,3 Dihydrobenzofuran 3 Ol As a Key Synthetic Building Block

Application in Natural Product Total Synthesis (e.g., Lignans (B1203133), Neolignans, Pterocarpans)

The 2,3-dihydrobenzofuran (B1216630) skeleton is a core structural motif in numerous biologically active natural products. google.com 6-Bromo-2,3-dihydrobenzofuran-3-ol serves as an excellent starting material for the enantioselective synthesis of these compounds, where the stereochemistry of the final product is crucial for its biological activity.

Lignans and Neolignans:

Lignans are a large group of natural products characterized by the dimerization of two phenylpropanoid units. Dihydrobenzofuran lignans, in particular, have been the subject of extensive synthetic efforts due to their promising biological activities, including potential antitumor properties. biosynth.com The synthesis of dihydrobenzofuran lignans often involves the oxidative dimerization of p-coumaric, caffeic, or ferulic acid methyl esters. biosynth.com The 6-bromo-2,3-dihydrobenzofuran-3-ol core provides a foundational structure that can be elaborated to achieve the total synthesis of various lignans. For instance, a new dihydrobenzofuran lignan, mitredrusin, was isolated from Mitrephora teysmannii and its structure, (2R,3S)-2-(3',4'-dimethoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-3-methyl acetate (B1210297), highlights the complexity that can be built upon the basic dihydrobenzofuran framework. chemicalbook.com Synthetic strategies towards 3,4-dibenzyltetrahydrofuran lignans, another subclass, have also been extensively reviewed, showcasing various chemical transformations to construct the core structure. chemicalbook.comnih.gov

Pterocarpans:

Pterocarpans are a class of isoflavonoids with a characteristic tetracyclic ring system, which includes a dihydrobenzofuran moiety. They are known for their antifungal and phytoalexin properties. The synthesis of pterocarpans represents a significant application of dihydrobenzofuran chemistry. sigmaaldrich.com Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans has been successfully applied to the total synthesis of natural cis-pterocarpans and their trans isomers. organic-chemistry.org This methodology underscores the importance of chiral dihydrobenzofuran precursors in achieving the desired stereochemistry of the final pterocarpan. A notable achievement in this area is the first enantioselective total synthesis of the antifungal agent (-)-pterocarpin, which was accomplished using a strategy involving a chiral 2,3-dihydrobenzofuran intermediate. organic-chemistry.org

| Natural Product Class | Key Synthetic Strategy | Precursor Relevance |

| Lignans | Oxidative dimerization of phenolic acid esters, stereocontrolled addition reactions. biosynth.combldpharm.com | The dihydrobenzofuran core is a fundamental building block. The hydroxyl and bromo- functionalities of 6-bromo-2,3-dihydrobenzofuran-3-ol allow for further molecular elaboration. |

| Neolignans | Stereoselective cycloaddition reactions. | The 2-aryl-2,3-dihydrobenzofuran system is a common structural motif in neolignans. |

| Pterocarpans | Silver-catalyzed asymmetric synthesis, intramolecular radical cyclization. sigmaaldrich.comorganic-chemistry.org | Chiral 2,3-dihydrobenzofurans are crucial for the enantioselective total synthesis of pterocarpans like (-)-pterocarpin. organic-chemistry.org |

Scaffold for the Development of Novel Heterocyclic Systems

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the foundation for the development of a vast number of synthetic compounds with a wide spectrum of biological activities. rsc.org These activities include antiviral, antibacterial, anti-inflammatory, and antimitotic properties. rsc.org 6-Bromo-2,3-dihydrobenzofuran-3-ol is an ideal starting point for diversity-oriented synthesis, where the goal is to create large libraries of related compounds for biological screening. rsc.org

The reactivity of the hydroxyl group and the bromine atom on the 6-Bromo-2,3-dihydrobenzofuran-3-ol molecule can be exploited to introduce a variety of substituents and to construct new ring systems. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo various reactions such as aldol (B89426) condensations or Grignard additions. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.

Recent advances in transition metal-catalyzed reactions have further expanded the utility of the dihydrobenzofuran nucleus in creating novel heterocyclic systems. nih.gov For instance, rhodium-catalyzed C-H activation and palladium-catalyzed Heck reactions have been employed to construct functionalized dihydrobenzofurans. nih.gov These modern synthetic methods, when applied to a versatile precursor like 6-bromo-2,3-dihydrobenzofuran-3-ol, open up avenues for the rapid generation of complex molecular architectures. A variety of novel heterocycles can be synthesized, including those with fused pyran rings or spiro-dioxolane moieties.

| Heterocyclic System | Synthetic Approach | Relevance of 6-Bromo-2,3-dihydrobenzofuran-3-ol |

| 2-Aryl-3-carboxamide-dihydrobenzofurans | Multi-component reactions involving salicylaldehydes, aryl boronic acids, and amines. rsc.org | The dihydrobenzofuran core is pre-formed, and the bromo-substituent can be used to introduce the aryl group via cross-coupling. |

| Dihydrobenzofuran-based PPARα agonists | Systematic structure-activity relationship studies. | The dihydrobenzofuran scaffold is the core of these potent and selective agonists. |

| Dihydrobenzofuran-based Cannabinoid Receptor 2 Agonists | Ligand-steered modeling and multi-step synthesis. | The 2,3-dihydro-1-benzofuran ring serves as a key structural mimic of other active scaffolds. |

| Fused-ring Heterocycles | Intramolecular cyclization reactions. | The functional groups on 6-bromo-2,3-dihydrobenzofuran-3-ol can be used as handles for ring-forming reactions. |

Precursor for Advanced Materials and Polymer Science

While the utility of 6-Bromo-2,3-dihydrobenzofuran-3-ol is well-established in the synthesis of natural products and medicinal chemistry, its application as a precursor for advanced materials and in polymer science is a less explored field. The broader class of benzofuran (B130515) derivatives has found applications in the polymer and dye industries.

Theoretically, the bifunctional nature of 6-Bromo-2,3-dihydrobenzofuran-3-ol, possessing both a hydroxyl group and a bromine atom, makes it a potential monomer for polymerization reactions. The hydroxyl group could be used in condensation polymerizations to form polyesters or polyethers. The bromine atom could be a site for polymerization via cross-coupling reactions or could be converted to other functional groups suitable for polymerization. Additionally, brominated organic compounds are widely used as flame retardants, suggesting a potential application for materials containing this moiety.

However, a detailed survey of the scientific literature does not reveal specific examples or in-depth studies on the use of 6-Bromo-2,3-dihydrobenzofuran-3-ol in the synthesis of polymers or advanced materials. While an isomer, 6-Bromo-2,3-dihydrobenzofuran-5-ol, is associated with material science fields such as MOF ligands and OLED materials, this link is not directly established for the 3-ol isomer. Therefore, the application of 6-Bromo-2,3-dihydrobenzofuran-3-ol in materials and polymer science remains a promising yet underexplored area of research.

Future Research Directions and Emerging Paradigms in 6 Bromo 2,3 Dihydrobenzofuran 3 Ol Chemistry

Development of Highly Efficient and Selective Synthetic Protocols

The future of 6-Bromo-2,3-dihydrobenzofuran-3-OL synthesis lies in the development of protocols that are not only high-yielding but also exceptionally selective. A primary goal is to achieve excellent control over stereochemistry, particularly the enantioselective synthesis of the chiral 3-hydroxy group. Current research often focuses on the broader class of dihydrobenzofurans, but future work will likely see the adaptation and refinement of these methods for halogenated derivatives. organic-chemistry.org

One promising avenue is the use of catalytic asymmetric synthesis. For instance, the intramolecular asymmetric addition of aryl halides to unactivated ketones has been shown to produce chiral 3-hydroxy-2,3-dihydrobenzofurans with high enantioselectivity. organic-chemistry.org Future research could focus on optimizing these conditions specifically for bromo-substituted substrates.

Another key area is the development of one-pot synthesis strategies. These methods, which combine multiple reaction steps into a single procedure, offer significant advantages in terms of time, resources, and waste reduction. A regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans has been demonstrated through the generation of o-quinone methides, showcasing a potential pathway for the efficient construction of the core scaffold. organic-chemistry.org

The table below summarizes some of the key synthetic strategies that could be further developed for the efficient and selective synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-OL.

| Synthetic Strategy | Key Features | Potential for 6-Bromo-2,3-dihydrobenzofuran-3-OL |

| Catalytic Asymmetric Addition | High enantioselectivity in forming the chiral alcohol. | Optimization for bromo-substituted aryl halides. |

| One-Pot Synthesis via o-Quinone Methides | Increased efficiency and reduced waste. | Adaptation for the specific substitution pattern. |

| Heck/Tsuji-Trost Reaction | Good regio- and enantiocontrol. organic-chemistry.org | Application to o-bromophenols with subsequent functionalization. |

Exploration of Novel Catalytic Systems and Methodologies

The discovery and application of novel catalytic systems are paramount to advancing the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-OL. While transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in forming the dihydrobenzofuran core, future research will likely explore a wider range of catalysts to enhance efficiency and selectivity. nih.govrsc.org

Recent reviews have highlighted the versatility of various transition metals in constructing the dihydrobenzofuran framework. nih.govrsc.org For instance, copper-catalyzed intramolecular reactions have been used for the synthesis of chiral dihydrobenzofuran-3-ols. rsc.org Iron and iridium catalysts have also shown promise in related cyclization reactions. rsc.org The exploration of these and other earth-abundant metals as catalysts could lead to more cost-effective and sustainable synthetic routes.

Furthermore, the development of novel ligands for these metal catalysts will be crucial in fine-tuning their reactivity and selectivity. Chiral ligands, in particular, are essential for achieving high levels of enantiocontrol in asymmetric catalysis.

Beyond traditional metal catalysis, biocatalysis presents an exciting frontier. Engineered enzymes could offer unparalleled selectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. A biocatalytic strategy for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans has been reported, demonstrating the potential of this approach. rochester.edu

The following table outlines some emerging catalytic systems and their potential impact on the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-OL.

| Catalytic System | Advantages | Future Research Focus |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cost-effective, sustainable. | Optimization for halo-substituted substrates. |

| Novel Chiral Ligands | Enhanced enantioselectivity. | Design of ligands for specific bromo-substituted precursors. |

| Biocatalysis (Engineered Enzymes) | High selectivity, mild conditions, environmentally friendly. | Development of enzymes for the specific synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-OL. rochester.edu |

| Photocatalysis | Use of light as a renewable energy source. | Exploration of light-mediated cyclization reactions for this scaffold. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, moving away from traditional batch processes. sci-hub.seethernet.edu.et These technologies offer numerous advantages, including improved safety, enhanced reaction control, and the potential for high-throughput synthesis and optimization. ethernet.edu.etdurham.ac.uk

Flow chemistry, with its superior heat and mass transfer, can enable reactions to be performed under conditions that are difficult or unsafe to achieve in batch reactors. durham.ac.uk This could be particularly beneficial for exothermic or fast reactions involved in the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-OL. The ability to safely handle hazardous reagents and intermediates in a closed-loop system is another significant advantage. ethernet.edu.et

The potential benefits of integrating these technologies are summarized in the table below.

| Technology | Key Advantages | Application to 6-Bromo-2,3-dihydrobenzofuran-3-OL Chemistry |

| Flow Chemistry | Improved safety, enhanced control, scalability. ethernet.edu.et | Safer handling of reagents, potential for higher yields and purity. |

| Automated Synthesis | High-throughput screening, rapid optimization. nih.govnih.gov | Fast discovery of optimal reaction conditions and synthesis of derivatives. |

| AI-Driven Synthesis | Automated synthetic route design and execution. chemicalindustryjournal.co.uk | De novo design of efficient synthetic pathways. |

Design of Next-Generation Dihydrobenzofuran Scaffolds for Diverse Applications

The 6-Bromo-2,3-dihydrobenzofuran-3-OL scaffold is not just a synthetic target but a launchpad for the creation of next-generation molecules with tailored properties. The bromine atom provides a handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents on the aromatic ring. The hydroxyl group can be further functionalized or used to influence the stereochemical outcome of subsequent reactions.

Future research will focus on the rational design of novel dihydrobenzofuran scaffolds with specific biological activities or material properties. This involves understanding the structure-activity relationships (SAR) of existing dihydrobenzofuran-based compounds and using this knowledge to guide the synthesis of new derivatives. For example, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown promise as anti-inflammatory and potential anticancer agents, suggesting that strategic halogenation can be a powerful tool in drug design. nih.gov

The design of these next-generation scaffolds will be heavily influenced by their intended application. In medicinal chemistry, this could involve creating libraries of compounds for screening against various disease targets. researchgate.net The development of privileged structures, which are molecular frameworks that are able to bind to multiple protein targets, is a key strategy in drug discovery. nih.gov In materials science, the focus might be on developing dihydrobenzofuran-based polymers or organic electronic materials with specific optical or conductive properties.

The table below highlights key considerations in the design of next-generation dihydrobenzofuran scaffolds.

| Design Consideration | Strategy | Potential Outcome |

| Functionalization of the Bromine Atom | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Introduction of diverse aryl, alkyl, or amino groups to modulate biological activity. |

| Modification of the Hydroxyl Group | Esterification, etherification, or use as a directing group. | Altering solubility, metabolic stability, and creating new chiral centers. |

| Scaffold Hopping and Hybridization | Combining the dihydrobenzofuran core with other pharmacophores. | Creating novel molecules with enhanced or new biological activities. nih.gov |

| Computational Modeling | In silico screening and prediction of properties. | Rational design of molecules with desired characteristics before synthesis. |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-2,3-dihydrobenzofuran-3-OL?

- Methodological Answer : The synthesis of brominated benzofuran derivatives typically involves electrophilic aromatic bromination or multicomponent one-pot reactions . For example, analogous compounds (e.g., 6-chloro benzofurans) are synthesized via a pseudo three-component method using aryl aldehydes and alkoxy precursors under acidic conditions . Key steps include:

- Reagent selection : Use of brominating agents (e.g., NBS) or pre-brominated intermediates.

- Purification : Column chromatography or recrystallization (as demonstrated for 3k, 3l, and 3m in , with yields ranging from 52% to 70%) .

Q. How is the structural integrity and purity of 6-Bromo-2,3-dihydrobenzofuran-3-OL validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra are critical for confirming regiochemistry and substituent positions (e.g., chemical shifts for benzofuran protons in ) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% purity standards are common for brominated analogs in ) .

Q. What solvent systems are compatible with 6-Bromo-2,3-dihydrobenzofuran-3-OL for experimental workflows?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., DCM) are preferred for brominated aromatics, as evidenced by their use in related Kanto Reagents products (e.g., bromo-fluorobenzene derivatives) .

Advanced Research Questions